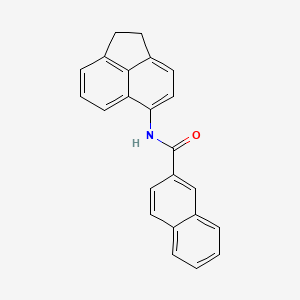

3-(4-Hydroxyphenyl)-3-oxopropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

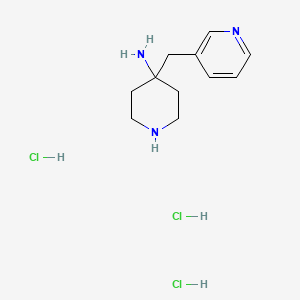

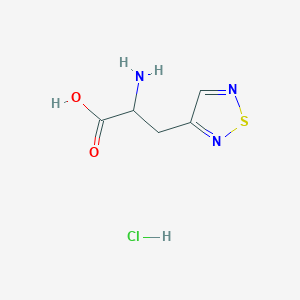

Phenolic compounds like “3-(4-Hydroxyphenyl)-3-oxopropanoic acid” are organic compounds that contain a phenolic group - an aromatic ring (phenyl group) with a hydroxyl group (-OH) attached . They are widely distributed in the plant kingdom and have diverse biological activities, including antioxidant properties .

Molecular Structure Analysis

The molecular structure of phenolic compounds typically includes an aromatic ring (phenyl group) with a hydroxyl group (-OH) attached. The exact structure of “3-(4-Hydroxyphenyl)-3-oxopropanoic acid” would depend on the positions and orientations of these groups .Physical And Chemical Properties Analysis

Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma. Their diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .Applications De Recherche Scientifique

Synthetic Applications : This compound has been used in the synthesis of complex organic molecules. For instance, Ye, Zhang, and Fan (2012) described its use in the oxidative dearomatization combined with a cascade of reactions to prepare furoquinolinone and angelicin derivatives, demonstrating its utility in organic synthesis processes (Ye, Zhang, & Fan, 2012).

Antimicrobial Activity : Hassanin and Ibrahim (2012) explored its derivatives for antimicrobial activity, highlighting its potential in developing new antimicrobial agents (Hassanin & Ibrahim, 2012).

Material Science : Trejo-Machin et al. (2017) investigated the use of 3-(4-Hydroxyphenyl)propanoic acid in the field of material science. Specifically, they explored its use as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, indicating its applicability in the development of new materials (Trejo-Machin et al., 2017).

Corrosion Inhibition : Abu-Rayyan et al. (2022) studied derivatives of this compound as corrosion inhibitors for copper in nitric acid solutions, suggesting its potential in industrial applications (Abu-Rayyan et al., 2022).

Liquid Crystalline Properties : Pillai, Sherrington, and Sneddon (1992) synthesized a liquid crystalline copolyester using a derivative of this compound, highlighting its potential in the field of liquid crystal technology (Pillai, Sherrington, & Sneddon, 1992).

Pharmaceuticals and Biotechnology : Wawrzyniak, Celewicz, and Barciszewski (2016) described its application in anti-aging skin care compositions, demonstrating its relevance in cosmetics and pharmaceuticals (Wawrzyniak, Celewicz, & Barciszewski, 2016).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(4-hydroxyphenyl)-3-oxopropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,10H,5H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRXAQVGNCWFWTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(1-Methylpyrazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2418533.png)

![Methyl 9-oxa-2-azaspiro[5.5]undecane-3-carboxylate;hydrochloride](/img/structure/B2418534.png)

![3-allyl-5-(3,4-dimethylphenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2418536.png)

![3-(2-Phenoxyethyl)-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2418545.png)